
3-(S)-Hydroxypyrrolidinylavanafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that is commonly used in scientific research. It is a derivative of avanafil, a medication used to treat erectile dysfunction. The compound has been found to have potential applications in various fields of research, including drug development and neuroscience.
Aplicaciones Científicas De Investigación
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug development. The compound has been found to have potent inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that is involved in the regulation of blood flow. This makes it a potential candidate for the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Another area of research where 3-(S)-Hydroxypyrrolidinylavanafil has shown promise is in neuroscience. The compound has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. The compound works by inhibiting the activity of PDE5, which in turn leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of the smooth muscles in the blood vessels, leading to increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(S)-Hydroxypyrrolidinylavanafil are similar to those of avanafil. The compound has been found to have potent inhibitory effects on PDE5, leading to increased levels of cGMP and relaxation of the smooth muscles in the blood vessels. This results in increased blood flow, which can have beneficial effects in the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its potent inhibitory effects on PDE5. This makes it a useful tool for studying the role of PDE5 in various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high doses of the compound can cause liver damage and other adverse effects.
Direcciones Futuras
There are several future directions for research on 3-(S)-Hydroxypyrrolidinylavanafil. One area of research is in the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease. The compound's potent inhibitory effects on PDE5 make it a promising candidate for drug development.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of these conditions.
In conclusion, 3-(S)-Hydroxypyrrolidinylavanafil is a promising compound with a wide range of potential applications in scientific research. Its potent inhibitory effects on PDE5 make it a potential candidate for the development of new drugs for the treatment of various conditions. Its neuroprotective effects also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the compound's potential and limitations.
Métodos De Síntesis
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil involves the reaction of avanafil with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using chromatography techniques to obtain pure 3-(S)-Hydroxypyrrolidinylavanafil.
Propiedades
Número CAS |
330785-58-5 |
|---|---|
Nombre del producto |
3-(S)-Hydroxypyrrolidinylavanafil |
Fórmula molecular |
C23H26ClN7O4 |
Peso molecular |
499.956 |
Nombre IUPAC |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
Clave InChI |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
Sinónimos |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



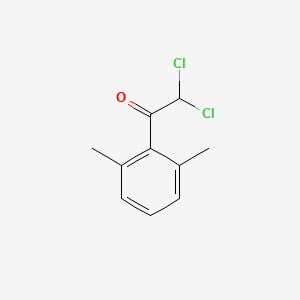
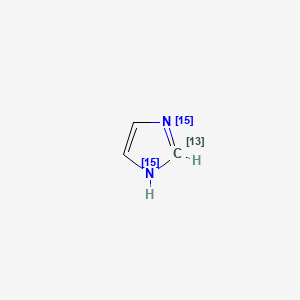

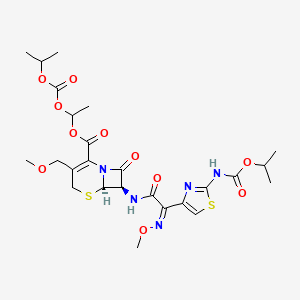
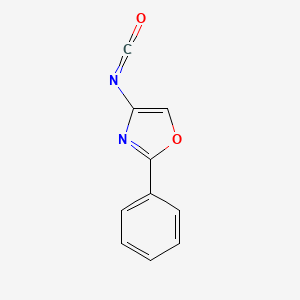
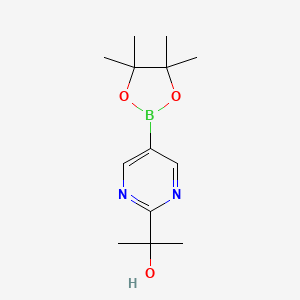
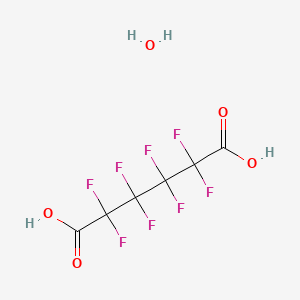
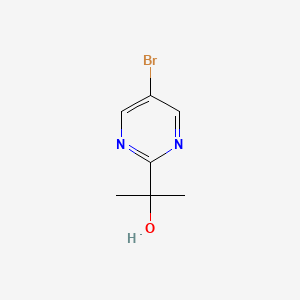
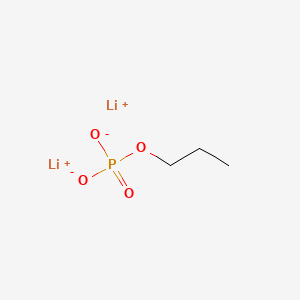
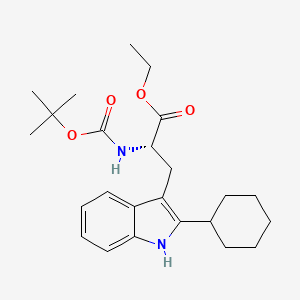

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)